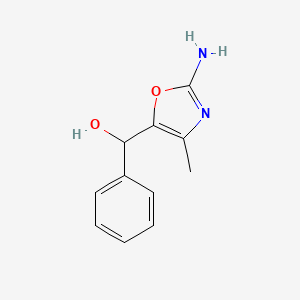![molecular formula C14H15N5O4S B2446732 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)éthyl)-3-méthoxy-1-méthyl-1H-pyrazole-4-carboxamide CAS No. 2034603-32-0](/img/structure/B2446732.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)éthyl)-3-méthoxy-1-méthyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, making it an interesting subject for chemical and pharmacological research.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
The compound's structure allows it to interact with various biological molecules, making it a candidate for biochemical assays and studies.
Medicine
It is investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antiviral activities.
Industry
In industrial applications, it might be used as an intermediate in the synthesis of dyes, polymers, or other functional materials.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound might target enzymes or proteins essential for fungal growth and survival.
Mode of Action
Based on its structural similarity to other fungicidal compounds , it can be hypothesized that it may interfere with the normal functioning of key enzymes or proteins in fungi, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Similar compounds have been found to inhibit purine nucleoside phosphorylase (pnp), a key enzyme involved in purine metabolism . This suggests that the compound might also affect purine metabolism, leading to disruption of nucleic acid synthesis and cell growth in fungi.
Result of Action
Based on its potential fungicidal activity , it can be hypothesized that the compound might lead to cell death in fungi by disrupting key cellular processes such as nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Starting materials may include pyrazole derivatives and thienopyrimidine precursors. Typical reaction conditions involve:
Condensation Reactions: : Initial steps often involve condensation of appropriate starting materials to form intermediate compounds.
Cyclization: : Further steps might include cyclization reactions to construct the thienopyrimidine core.
Amidation: : Final steps usually involve amidation reactions to attach the pyrazole moiety.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized to increase yield and reduce costs. This could involve using catalysts, refining reaction conditions such as temperature and pressure, and employing continuous flow techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Reduction reactions may target specific carbonyl groups within the structure.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can modify the pyrazole or thienopyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
The primary products from these reactions depend on the specific functional groups being targeted. Oxidation typically results in ketones or carboxylic acids, reduction yields alcohols or amines, and substitution produces various substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives.
Thienopyrimidine analogs.
Uniqueness
Compared to other compounds in its class, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazole and thienopyrimidine rings
Hope you find this helpful! Anything you'd like to dive deeper into?
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-18-7-8(12(17-18)23-2)11(20)15-4-5-19-13(21)10-9(3-6-24-10)16-14(19)22/h3,6-7H,4-5H2,1-2H3,(H,15,20)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCYCSVDJCNKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine](/img/structure/B2446649.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid](/img/structure/B2446652.png)


![7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester](/img/structure/B2446657.png)

![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B2446663.png)

![3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2446665.png)


![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B2446668.png)

